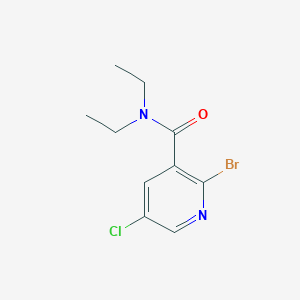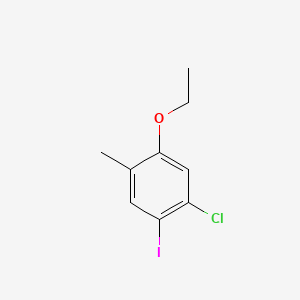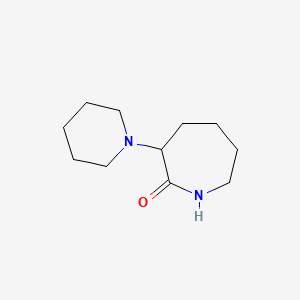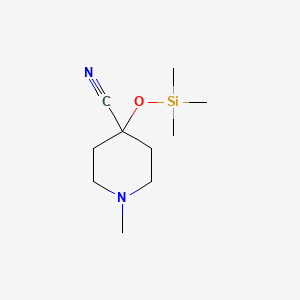
(Anthracene-9,10-diylbis(4,1-phenylene))dimethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Anthracene-9,10-diylbis(4,1-phenylene))dimethanamine is an organic compound with the molecular formula C28H24N2 and a molecular weight of 388.5 g/mol It is characterized by the presence of an anthracene core linked to phenylene groups, which are further connected to methanamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would involve similar reaction pathways as those used in laboratory settings, with optimization for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(Anthracene-9,10-diylbis(4,1-phenylene))dimethanamine can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the methanamine groups.
Substitution: The phenylene groups can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene core can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the phenylene rings .
Aplicaciones Científicas De Investigación
(Anthracene-9,10-diylbis(4,1-phenylene))dimethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a component in organic electronic devices .
Mecanismo De Acción
The mechanism of action of (Anthracene-9,10-diylbis(4,1-phenylene))dimethanamine involves its interaction with molecular targets through its anthracene core and methanamine groups. These interactions can affect various biochemical pathways, depending on the specific application. Detailed studies on its mechanism of action are limited .
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: A simpler compound with similar core structure but lacking the phenylene and methanamine groups.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a structure similar to anthracene.
Naphthalene: A smaller polycyclic aromatic hydrocarbon with fewer rings .
Uniqueness
(Anthracene-9,10-diylbis(4,1-phenylene))dimethanamine is unique due to its combination of an anthracene core with phenylene and methanamine groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry .
Propiedades
Fórmula molecular |
C28H24N2 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
[4-[10-[4-(aminomethyl)phenyl]anthracen-9-yl]phenyl]methanamine |
InChI |
InChI=1S/C28H24N2/c29-17-19-9-13-21(14-10-19)27-23-5-1-2-6-24(23)28(26-8-4-3-7-25(26)27)22-15-11-20(18-30)12-16-22/h1-16H,17-18,29-30H2 |
Clave InChI |
FBRSHWUKPTXCSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)CN)C5=CC=C(C=C5)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14769810.png)











